methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
METHYL 4-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a thiazolidine ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through the reaction of a suitable thioamide with an α-haloketone. The furan ring can be introduced via a cyclization reaction involving a furan derivative. The final step often involves esterification to introduce the benzoate group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
METHYL 4-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, while the furan and benzoate groups can participate in non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate: Similar structure but with an imidazolidine ring instead of a thiazolidine ring.
Methyl 4-(5-{[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate: Contains an imidazole ring and a benzylidene group.
Uniqueness
METHYL 4-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique due to the presence of both a thiazolidine ring and a furan ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11NO4S2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 4-[5-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C16H11NO4S2/c1-20-15(19)10-4-2-9(3-5-10)12-7-6-11(21-12)8-13-14(18)17-16(22)23-13/h2-8H,1H3,(H,17,18,22)/b13-8+ |
InChI Key |
YFJDSQQSNYMVOP-MDWZMJQESA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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